![molecular formula C42H66Br2O2S2 B13925047 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione is an organic compound known for its applications in organic photovoltaic (OPV) devices. It is a thienopyrrolodione (TPD) based electron acceptor material, widely used in the synthesis of low band gap polymers for various OPV devices, including bulk heterojunction solar cells .
Preparation Methods
The synthesis of 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione involves multiple steps, including substitution reactions, cyclization reactions, and oxidation reactions. The compound is typically prepared through organic synthesis methods, which require precise reaction conditions and the use of specific reagents . Industrial production methods involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining the desired purity and yield.
Chemical Reactions Analysis
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione has several scientific research applications, including:
Organic Photovoltaics (OPV): It is used as an electron acceptor material in polymer solar cells, contributing to the development of efficient and stable OPV devices.
Organic Field-Effect Transistors (OFETs): The compound’s excellent electron-withdrawing capability makes it suitable for use in OFETs, enhancing their performance.
Optoelectronic Devices: Its unique photophysical properties make it valuable for various optoelectronic applications, including light-emitting diodes and photodetectors.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione involves its role as an electron acceptor material. The compound’s powerful electron-withdrawing capability allows it to effectively accept electrons from donor materials in OPV devices, facilitating charge separation and transport. This process enhances the overall efficiency of the devices .
Comparison with Similar Compounds
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione can be compared with other similar compounds, such as:
1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Another TPD-based electron acceptor material used in OPV applications.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: A donor material used in the synthesis of terpolymers for OPV devices.
The uniqueness of 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione lies in its specific molecular structure, which provides distinct photophysical properties and enhances the performance of OPV devices.
Properties
Molecular Formula |
C42H66Br2O2S2 |
|---|---|
Molecular Weight |
826.9 g/mol |
IUPAC Name |
1,3-dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C42H66Br2O2S2/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-33-35-36(40(46)38-37(39(35)45)41(43)48-42(38)44)34(47-33)30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3 |
InChI Key |
LYTKWWZCVGWWCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CC1=C2C(=C(S1)CC(CCCCCC)CCCCCCCC)C(=O)C3=C(SC(=C3C2=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


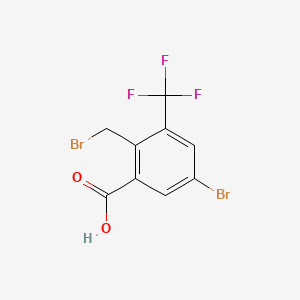

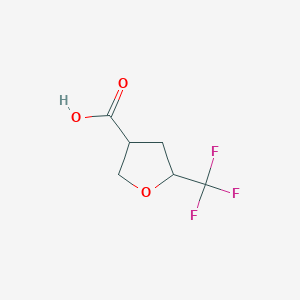
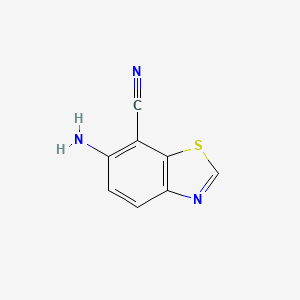
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
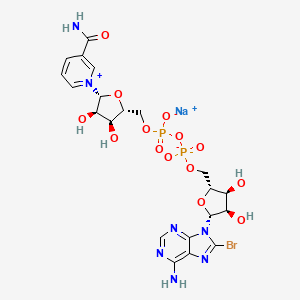
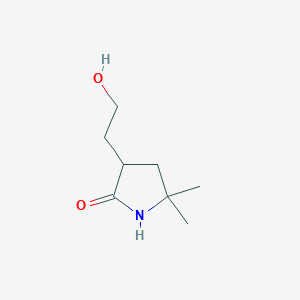
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
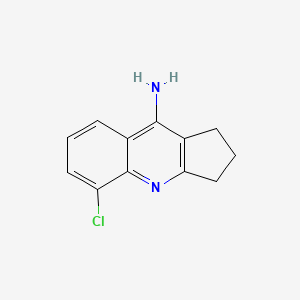
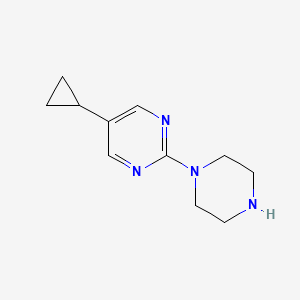
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
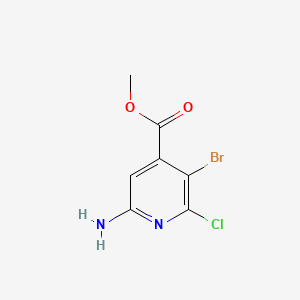
![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
